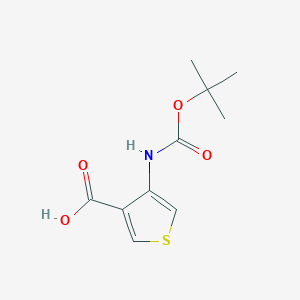

4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-7-5-16-4-6(7)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOGFDWFZFHNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CSC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444787 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108180-63-8 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of thiophene compounds exhibit anticancer properties. Specifically, 4-((tert-butoxycarbonyl)amino)thiophene-3-carboxylic acid has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that modifications in the thiophene ring can enhance the cytotoxicity against various cancer cell lines, making it a candidate for further drug development .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. Thiophene derivatives are known to possess inhibitory effects against a range of bacteria and fungi. The introduction of the tert-butoxycarbonyl group is believed to enhance solubility and bioavailability, which may improve the efficacy of these compounds in treating infections .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block. Its functional groups allow for various chemical transformations, enabling chemists to synthesize more complex molecules. For instance, it can be used in the synthesis of peptide-like structures or as an intermediate in the preparation of biologically active compounds .

Facilitating Coupling Reactions

The compound's ability to participate in coupling reactions is particularly valuable in the synthesis of heterocyclic compounds. It can act as an acylating agent or a nucleophile in reactions such as amide bond formation, which is crucial for creating diverse chemical libraries for drug discovery .

Materials Science

Conductive Polymers

Thiophene derivatives are significant in the field of materials science, particularly in the development of conductive polymers. This compound can potentially be polymerized to form conductive materials suitable for applications in organic electronics, such as organic solar cells and transistors .

Nanostructured Materials

Recent studies have explored the use of thiophene-based compounds in creating nanostructured materials with unique optical and electronic properties. These materials can be employed in sensors and optoelectronic devices due to their tunable properties based on structural modifications .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the synthesis of various thiophene derivatives, including this compound. The findings demonstrated significant anticancer activity against breast cancer cell lines, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In a research article from Antibiotics, researchers evaluated the antimicrobial properties of several thiophene derivatives. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, supporting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, including peptide bond formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid and related compounds:

Key Differences and Implications

Substituent Effects on Bioactivity

- Position 4 Modifications: The parent compound’s Boc-amino group (position 4) is replaced with bulkier substituents in analogues like compound 37 (biphenyl) and compound 30 (aminomethyl). These changes enhance target specificity:

- Compound 37 inhibits ANO1, a calcium-activated chloride channel, due to its hydrophobic biphenyl group, which likely interacts with the channel’s transmembrane domain .

- Compound 30’s aminomethyl group increases polarity, making it a substrate for GABA aminotransferase, an enzyme critical in neurotransmitter metabolism .

Position 2 Modifications :

Physicochemical Properties

- Solubility : The Boc group in the parent compound enhances solubility in organic solvents, whereas analogues like compound 37 (logP ~4.5) are more lipophilic, favoring membrane penetration .

- Stability: The Boc-protected amino group in the parent compound resists hydrolysis under basic conditions, unlike unprotected analogues like 3-acetylthiazolidine-4-carboxylic acid (CAS 5025-82-1), which is prone to degradation .

Biological Activity

4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid, commonly referred to as 4-BOC-ATPA, is an organic compound that belongs to the class of thiophene derivatives. It is characterized by a thiophene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.

Molecular Formula: CHNOS

Molecular Weight: 243.28 g/mol

CAS Number: 108180-63-8

The structural characteristics of 4-BOC-ATPA allow it to participate in various biochemical reactions, particularly those involving enzyme-substrate interactions and peptide synthesis. The Boc group serves as a protective moiety for the amino functionality, which can be deprotected under acidic conditions to yield a free amine capable of forming peptide bonds.

The biological activity of 4-BOC-ATPA primarily stems from its ability to act as a protected amino acid derivative. Upon deprotection, the free amine can engage in:

- Peptide Bond Formation: Facilitating the synthesis of peptides and other complex molecules.

- Enzyme Interactions: Potentially acting as a substrate or inhibitor for various enzymes.

This compound's carboxylic acid group can also form ester or amide bonds, enhancing its versatility in organic synthesis and biological applications.

Biological Activity

Research indicates that 4-BOC-ATPA exhibits several biological activities:

Case Studies and Research Findings

While direct studies on 4-BOC-ATPA are sparse, related research provides insights into its potential applications:

| Study | Findings |

|---|---|

| Zhang et al., MDPI (2024) | Explored pyrimidine-based drugs with anticancer properties; similar thiophene derivatives were noted for their inhibitory effects on cancer cell lines, suggesting potential for further investigation of 4-BOC-ATPA in this context. |

| ChemicalBook (2021) | Highlighted the use of thiophene derivatives in medicinal chemistry, emphasizing their role as intermediates in drug synthesis and potential enzyme inhibitors. |

Comparison with Similar Compounds

This compound can be compared with other Boc-protected amino acids to understand its unique properties:

| Compound | Structure | Unique Features |

|---|---|---|

| 4-((tert-butoxycarbonyl)amino)benzoic acid | Benzoic Acid Structure | Aromatic ring enhances stability but lacks thiophene's electronic properties. |

| 4-((tert-butoxycarbonyl)amino)phenylacetic acid | Phenylacetic Acid Structure | Similar reactivity but different steric hindrance due to phenyl group. |

Q & A

Q. Basic

- 1H/13C NMR : Assign peaks for Boc-group protons (δ 1.2–1.4 ppm, tert-butyl) and thiophene ring protons (δ 6.5–7.5 ppm) .

- IR spectroscopy : Confirm carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad) .

Advanced :

Contradictions (e.g., unexpected splitting in NMR) are resolved via: - 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign ambiguous signals.

- X-ray crystallography : For absolute configuration determination (using SHELX programs for refinement) .

How do structural modifications of the thiophene core influence biological activity in related compounds?

Q. Advanced

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance antibacterial activity by increasing membrane permeability .

- Carboxylic acid vs. ester : Free carboxylic acids improve solubility but may reduce cell penetration compared to methyl esters .

Case Study : Anti-tubercular activity of 2-amino-5-(4-benzyloxyphenyl)thiophene-3-carboxylic acid derivatives showed IC₅₀ values <10 μM, linked to the free acid moiety’s interaction with bacterial enzymes .

What safety protocols are essential for handling this compound during synthesis?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (Category 2 skin/eye irritant) .

- Ventilation : Use fume hoods to mitigate inhalation risks (respiratory toxicity Category 3) .

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

How can researchers optimize purification to isolate high-purity product while minimizing losses?

Q. Advanced

- Gradient optimization : Tailor HPLC gradients (e.g., MeCN:H₂O from 30% to 80% over 20 minutes) to separate closely eluting impurities .

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to recover crystalline product with >99% purity .

Trade-off : Longer HPLC runs improve purity but reduce yield by 5–10% due to compound degradation .

What are the best practices for resolving enantiomeric impurities in chiral thiophene derivatives?

Q. Advanced

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) to separate enantiomers .

- Flack parameter analysis : Apply X-ray crystallography with SHELXL to determine absolute configuration and quantify enantiomeric excess .

How do researchers validate the stability of the Boc group under varying reaction conditions?

Q. Advanced

- Stability assays : Expose the compound to acidic (TFA), basic (NaOH), and thermal (50°C) conditions, monitoring Boc cleavage via TLC or LC-MS .

- Findings : Boc groups remain intact in neutral CH₂Cl₂ but hydrolyze within 2 hours in 1M NaOH .

What computational tools are used to predict reactivity or spectroscopic properties of this compound?

Q. Advanced

- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) predicts IR frequencies and NMR shifts with <5% deviation from experimental data .

- Molecular docking : AutoDock Vina models interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) to guide analog design .

How are contradictions in biological activity data between in vitro and in vivo studies addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.